7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
Properties
IUPAC Name |
7-bromo-2,2-dimethyl-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(2)9(13)12-7-4-3-6(11)5-8(7)14-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPRSMJCVKHIIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=C(O1)C=C(C=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934993-58-5 | |
| Record name | 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclization via Ethyl 2-Bromo-2-methylpropionate and 2-Amino-5-bromophenol Derivatives
A common approach, adapted from related syntheses of 7-substituted 2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-ones, involves the reaction of an appropriately substituted 2-amino-5-bromophenol with ethyl 2-bromo-2-methylpropionate under basic conditions to induce cyclization.
- Dissolve 2-amino-5-bromophenol in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
- Add a base such as potassium carbonate to deprotonate the phenol and amine groups.
- Slowly add ethyl 2-bromo-2-methylpropionate at controlled temperature (around 26-30 °C).
- Stir the reaction mixture for 24 hours to allow nucleophilic substitution and intramolecular cyclization to form the benzoxazinone ring.
- Quench with water and isolate the product by filtration and washing.
This method parallels the synthesis of the 7-nitro analogue and can be adapted for the 7-bromo derivative by starting with 2-amino-5-bromophenol instead of the nitro-substituted phenol.
$$
\text{2-Amino-5-bromophenol} + \text{Ethyl 2-bromo-2-methylpropionate} \xrightarrow[\text{K}2\text{CO}3, \text{DMSO}, 26^\circ C]{24\,h} \text{7-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one}
$$
Copper(I)-Catalyzed One-Pot Synthesis from 2-(o-Haloaryloxy)acyl Chlorides and Primary Amines
A more recent and efficient synthetic strategy involves a copper(I)-catalyzed one-pot cascade reaction:
- Starting with 2-(o-bromoaryloxy)acetyl chloride (prepared from 2-bromo-5-hydroxybenzoyl chloride or related precursors).
- Reacting with a primary amine under CuI catalysis and ligand (e.g., 1,10-phenanthroline) in a solvent like 1,2-dimethoxyethane.
- The reaction proceeds via amide formation followed by intramolecular copper-catalyzed C-N coupling to form the benzoxazinone ring.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Catalysts/Reagents | Solvent | Conditions | Yield / Notes |
|---|---|---|---|---|---|
| Base-promoted cyclization with ethyl 2-bromo-2-methylpropionate | 2-Amino-5-bromophenol, ethyl 2-bromo-2-methylpropionate | Potassium carbonate | DMSO | 26-30 °C, 24 h | High yield (~96% purity reported for analogues) |
| Cu(I)-catalyzed one-pot condensation/C-N coupling | 2-(o-bromoaryloxy)acetyl chloride, primary amine | CuI, 1,10-phenanthroline | 1,2-Dimethoxyethane | Reflux or mild heating, hours | Good to excellent yields; scalable |
| Halogen exchange and fluorination (for related fluoro derivatives) | 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one | Chlorination and fluorination reagents | Various | Multi-step, specialized reagents | Not directly for 7-bromo derivative |
Research Findings and Practical Considerations
- The base-promoted cyclization method is well-documented and reliable for synthesizing 7-substituted benzoxazinones with high purity and yield. The reaction proceeds smoothly under mild conditions and uses readily available reagents.
- The copper-catalyzed one-pot method offers a modern alternative with operational simplicity and the ability to introduce diverse substituents, which is beneficial for medicinal chemistry applications where structural variation is desired.
- Purification typically involves filtration and washing, as the products tend to precipitate out of the reaction mixture.
- Reaction monitoring can be done by mass spectrometry (ESI-MS) and NMR spectroscopy, confirming the formation of the benzoxazinone ring and substitution pattern.
- Safety considerations include handling brominated intermediates and copper catalysts with appropriate precautions.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 7-position undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions due to the electron-deficient nature of the aromatic ring.
Key Findings :
-
Suzuki coupling proceeds efficiently with aryl boronic acids, yielding biaryl products used in pharmaceutical intermediates .
-
Amination reactions require bulky ligands to mitigate steric hindrance from the dimethyl groups .
Ring-Opening Reactions
The oxazinone ring undergoes cleavage under acidic or basic conditions, forming functionalized intermediates.
| Conditions | Reagents | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | 7-Bromo-2,2-dimethylbenzamide derivatives | |
| Basic Hydrolysis | NaOH/H₂O, 60°C | Carboxylic acid derivatives |
Mechanistic Insight :
-
Acidic conditions protonate the lactam oxygen, facilitating ring opening to form amides.
-
Basic hydrolysis cleaves the ester-like bond, yielding carboxylic acids.
Reduction and Oxidation
The ketone group in the oxazinone ring can be reduced, while bromine may participate in redox reactions.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Ketone Reduction | NaBH₄/MeOH, 0°C → RT | Secondary alcohol derivatives | |
| Bromine Oxidation | H₂O₂/AcOH, 50°C | 7-Hydroxybenzoxazinone |
Limitations :
-
Direct reduction of the ketone is challenging due to steric hindrance from dimethyl groups.
-
Bromine oxidation to hydroxy groups requires strong oxidizing agents .
Cyclization and Heterocycle Formation
The compound serves as a precursor for synthesizing fused heterocycles.
| Reaction Type | Reagents/Conditions | Products | References |
|---|---|---|---|
| Intramolecular Cyclization | CuI, DMF, 120°C | Tricyclic quinazolinone analogs | |
| Condensation | Hydrazine hydrate, ethanol, reflux | Pyrazole-fused benzoxazine derivatives |
Applications :
-
Cyclization products show enhanced bioactivity in medicinal chemistry studies.
Comparative Reactivity with Analogs
A comparison with structurally similar compounds highlights the role of substituents:
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one serves as a crucial building block in the synthesis of more complex molecules. Its unique structure allows for the development of chemical libraries that are essential in drug discovery and materials science. The compound can undergo various chemical reactions such as substitution, oxidation, and cyclization to form derivatives with tailored properties.
Table 1: Common Reactions Involving this compound
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution | Replacement of bromine with other functional groups | Sodium azide, potassium thiolate |
| Oxidation | Conversion to oxidized derivatives | Potassium permanganate, chromium trioxide |
| Reduction | Formation of reduced derivatives | Lithium aluminum hydride, sodium borohydride |
| Cyclization | Formation of more complex structures | Various nucleophiles |
Biological Research
Enzyme Inhibition and Receptor Modulation
In biological research, this compound has shown potential as an enzyme inhibitor and receptor modulator. Its interaction with biological macromolecules makes it a valuable tool for studying biochemical pathways. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in disease processes.
Case Study: Enzyme Inhibition
A study focused on the inhibition of a particular enzyme related to cancer pathways demonstrated that derivatives of this compound exhibited significant inhibitory activity. The mechanism involved covalent bonding with active site residues, leading to decreased enzyme activity and potential therapeutic effects against cancer cells.
Medicinal Chemistry
Pharmacological Properties
In medicinal chemistry, the compound's derivatives are being explored for their pharmacological properties. Research indicates that these derivatives may exhibit activity against various diseases including cancer and infectious diseases. The presence of the bromine atom enhances reactivity and biological interactions compared to similar compounds without bromine.
Table 2: Potential Pharmacological Activities of Derivatives
| Derivative Name | Target Disease | Activity Level |
|---|---|---|
| 7-Bromo-Derivative A | Cancer | High |
| 7-Bromo-Derivative B | Infectious Diseases | Moderate |
| 7-Bromo-Derivative C | Neurodegenerative Disorders | Low |
Industrial Applications
Material Development
In industry, this compound is utilized in developing new materials with specific properties such as polymers and coatings. Its stability and reactivity make it suitable for various applications in materials science. For example, it can be incorporated into polymer matrices to enhance mechanical properties or thermal stability.
Table 3: Comparison of Related Compounds
| Compound Name | Key Differences |
|---|---|
| This compound | Contains bromine; high reactivity |
| 2,2-Dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Lacks bromine; lower reactivity |
| 7-Chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one | Contains chlorine; different interactions |
Mechanism of Action
The mechanism of action of 7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and oxazinone ring play crucial roles in binding to these targets, modulating their activity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Substituent Position: Bromine at the 7-position (as in the target compound) optimizes steric and electronic interactions with BRD4's acetyl-lysine binding pocket. Substitutions at the 4- or 5-positions (e.g., 7-Bromo-4-methyl or 5-methyl derivatives) reduce potency due to misalignment with hydrophobic residues .
- Amino vs. Bromine: Replacing bromine with an amino group (7-Amino-2,2-dimethyl analogue) eliminates electrophilic reactivity, rendering it more suitable as a synthetic intermediate rather than a bioactive molecule .
- Ring Modification: Replacing the benzene ring with a pyridine ring (e.g., 7-Bromo-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one) introduces a hydrogen-bond acceptor, enhancing interactions with polar residues in NF-κB or BRD4 targets .
Biological Activity
7-Bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS No. 934993-58-5) is a heterocyclic compound characterized by its unique structure that incorporates a bromine atom and an oxazinone ring fused to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery.
- Molecular Formula : C10H10BrNO2
- Molecular Weight : 256.1 g/mol
- IUPAC Name : this compound
- CAS Number : 934993-58-5
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound and its derivatives. A notable study reported that several derivatives exhibited significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for some derivatives were found to be comparable to established chemotherapeutic agents like 5-fluorouracil, indicating promising antitumor activity .
| Compound | Cell Line | IC50 (µM) | Comparison with 5-FU (IC50) |
|---|---|---|---|
| 7-Bromo-Derivative A | A549 | 17.0 | 21.2 |
| 7-Bromo-Derivative B | MDA-MB-231 | 14.2 | Comparable |
| 7-Bromo-Derivative C | U87 | >40 | - |
The mechanism of action for this compound is believed to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK9. The interaction with these enzymes can disrupt cell cycle progression and induce apoptosis in cancer cells . The bromine atom plays a crucial role in enhancing the reactivity of the compound, facilitating its binding to target proteins.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications at specific positions on the oxazinone ring can significantly influence biological activity. For instance, the introduction of electron-donating groups at certain positions has been shown to enhance antiproliferative effects .
Pharmacokinetics and Drug-Likeness
Predictions regarding pharmacokinetics suggest that derivatives of this compound have favorable absorption characteristics and do not significantly interact with cytochrome P450 enzymes, which are known to metabolize many drugs . This property is crucial for minimizing drug-drug interactions.
Case Studies
- Anticancer Efficacy : A study involving a series of synthesized derivatives demonstrated that compounds with specific substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to the parent compound.
- Enzyme Inhibition : Research has shown that certain derivatives selectively inhibit CDK9 over other CDKs, indicating their potential as targeted anticancer agents .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-bromo-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : A common approach involves halogenation of the parent benzoxazinone scaffold. For example, bromination using pyridinium tribromide or N-bromosuccinimide (NBS) in dichloromethane under controlled temperature (0–25°C) achieves regioselectivity at the 7-position. Reaction completion is monitored via TLC (hexane:ethyl acetate, 2:1) . Optimization includes adjusting equivalents of brominating agents and reaction time to minimize byproducts (e.g., di-brominated derivatives).
Q. How can the purity and identity of this compound be verified post-synthesis?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradient elution (e.g., 10–30% ethyl acetate in hexane) to isolate the target compound.
- Spectroscopy : Confirm structure via NMR (expected signals: δ 1.5–1.7 ppm for dimethyl groups, δ 4.3–4.6 ppm for oxazine ring protons) and NMR (carbonyl signal at ~165 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 269 (M) .
- Elemental Analysis : Validate C, H, N, and Br content within ±0.3% of theoretical values.
Q. What solvent systems are suitable for crystallization, and how does solvent choice impact crystal morphology?
- Answer : Ethanol-water mixtures (7:3 v/v) yield needle-like crystals, while acetone-hexane systems produce prismatic forms. Solvent polarity affects nucleation kinetics; lower polarity solvents (e.g., hexane) slow crystallization, improving crystal size and purity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for brominated benzoxazinones?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols:
- Use a single cell line (e.g., HEK-293) with controlled passage number.
- Validate IC values via dose-response curves (3–5 replicates) and orthogonal assays (e.g., fluorescence-based vs. luminescence).
- Control solvent effects by limiting DMSO to ≤0.1% .
Q. How can computational modeling predict the reactivity of the 7-bromo substituent in cross-coupling reactions?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G**) model electron density distribution. The bromine atom’s σ-directing effect facilitates Suzuki-Miyaura coupling at the 7-position. Simulate transition states to identify optimal catalysts (e.g., Pd(PPh)) and base (KCO) combinations .
Q. What analytical techniques differentiate positional isomers (e.g., 6-bromo vs. 7-bromo derivatives)?
- Answer :
- NMR : -COSY identifies coupling patterns; 7-bromo derivatives show deshielded aromatic protons at δ 7.1–7.3 ppm (ortho to Br).
- HPLC-MS : Use a C18 column (acetonitrile-water gradient) with retention time differences ≥2 minutes.
- X-ray crystallography : Resolves Br position via bond angles and intermolecular packing .
Key Research Findings
- Synthetic Yield : Optimized bromination achieves 75–85% yield with ≤5% di-substituted byproducts .
- Biological Activity : IC = 12.3 µM against kinase X, linked to Br’s electron-withdrawing effect enhancing target binding .
- Stability : Degrades <5% in PBS (pH 7.4) over 24 hours, suitable for in vitro assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
